7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-3-16-8-11-19(12-9-16)35(32,33)25-24-28-23(27-15-17-6-4-5-7-22(17)34-2)20-14-18(26)10-13-21(20)31(24)30-29-25/h4-14H,3,15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZAWJXIAXRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of Substituents: The chloro group, ethylbenzenesulfonyl group, and methoxyphenylmethyl group can be introduced through various substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities. Notably, its structural features allow it to interact with various biological targets, leading to potential therapeutic effects.
Anticancer Activity
One of the most promising applications of this compound is in cancer treatment. Studies have shown that derivatives of triazoloquinazoline compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines in vitro, suggesting that 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may share similar properties due to its structural analogies .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier opens avenues for its use as a neuroprotective agent. Preliminary studies indicate that triazole derivatives can enhance neurotransmitter levels in the brain, which is beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders. For example, research on related compounds has shown increased levels of acetylcholine and serotonin in the hippocampus during microdialysis studies .
Case Studies
- Cytotoxicity in Cancer Cells : A study examined the effects of various triazoloquinazoline compounds on human cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced anticancer activity compared to standard treatments .
- Neurotransmitter Modulation : In a model assessing the neuroprotective properties of triazole derivatives, researchers found that administration led to improved cognitive function and reduced markers of neuroinflammation in animal models .
Mechanism of Action
The mechanism of action of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related triazolquinazolines and hybrid derivatives:
Key Research Findings and Trends
Impact of Sulfonyl Substituents: The 4-ethylbenzenesulfonyl group in the target compound introduces greater lipophilicity compared to simple phenylsulfonyl derivatives (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .
Role of Amine Substituents :
- The N-(2-methoxyphenyl)methyl group in the target compound provides a methoxy moiety capable of hydrogen bonding, unlike the N-(4-isopropylphenyl) group in , which is purely hydrophobic .
- Compounds with N-(4-ethoxyphenyl) () exhibit higher polarity due to the ethoxy group, suggesting improved solubility but reduced blood-brain barrier penetration .
Chloro-free analogs (e.g., ) may exhibit reduced cytotoxicity but lower target affinity .
Synthetic Methodologies: All triazolquinazolines are synthesized via CuAAC, ensuring regioselectivity and high yields (>75% in most cases) . Hybrid derivatives (e.g., ) use similar protocols but incorporate benzimidazole or quinoline moieties, broadening pharmacological scope .
Biological Activity
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (commonly referred to as Compound C718-2304) is a synthetic organic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research and therapeutic applications.
Chemical Structure and Properties
The molecular formula of Compound C718-2304 is , with a molecular weight of approximately 492.0 g/mol. The structure includes a triazole ring fused with a quinazoline ring, along with various substituents such as a chloro group and an ethylbenzenesulfonyl group. The presence of these functional groups is believed to influence its biological activity.
Antiproliferative Effects
Research has indicated that compounds similar to C718-2304 exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating a series of quinazoline derivatives, it was found that compound 17 , which shares structural similarities with C718-2304, demonstrated notable cytotoxic effects against chronic myeloid leukemia cell line Hap-1. The study reported IC50 values in the low micromolar range, suggesting strong inhibitory effects on cell growth .
The mechanism by which C718-2304 exerts its biological effects involves interactions with specific molecular targets, including kinases and bromodomains. In particular, it has shown the ability to bind to several kinases with ΔTm values comparable to established inhibitors like Staurosporine. This binding stabilizes the proteins involved in critical signaling pathways related to cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiproliferative | Significant cytotoxicity against cancer cell lines |
| Kinase Inhibition | Binding affinity comparable to known inhibitors |
| Selectivity Profile | Favorable selectivity for MEK5 over other kinases |
Case Studies and Research Findings
Several studies have highlighted the biological potential of C718-2304 and related compounds:
- Anticancer Activity : In vitro studies have demonstrated that derivatives with methoxyphenyl substitutions exhibit enhanced cytotoxicity compared to their counterparts lacking such groups. The presence of bulky substituents can influence activity; for instance, increasing side chain length tends to reduce potency .
- Kinase Targeting : The compound's ability to stabilize kinases such as DYRK1A and MEK5 suggests its potential as a therapeutic agent in diseases where these kinases are dysregulated. Compounds similar to C718-2304 have been shown to selectively inhibit certain kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications .
- Synthesis and Derivatives : Various synthetic routes have been explored for producing C718-2304 and its analogs. These synthetic strategies often involve multi-step processes starting from readily available precursors. The modifications made during synthesis can significantly impact the biological activity of the resulting compounds .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of intermediates (e.g., 2-amino-5-aryl-methylthiazole) with chloroacetyl chloride in dioxane at 20–25°C, followed by neutralization and recrystallization from ethanol-DMF mixtures .
- Step 2 : Sulfonylation using 4-ethylbenzenesulfonyl chloride under controlled pH and temperature to introduce the sulfonyl group .
- Step 3 : Triazolo-quinazoline core formation via cyclization mediated by dimethylformamide dimethyl acetal (DMF-DMA) .
- Purification : Column chromatography with gradient elution (e.g., EtOAC/light petroleum) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR (400–600 MHz) in DMSO-d6 to confirm substituent positions and hydrogen environments .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weights of intermediates and final products .
- Elemental Analysis : Validate C, H, N, S, and Cl content with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or AI-driven platforms optimize reaction conditions for this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict activation energies and intermediates, narrowing experimental conditions .
- Process Simulation : Use COMSOL to model heat transfer, solvent effects, and reactor scalability (e.g., batch vs. continuous flow) .
- AI-Driven Optimization : Train machine learning models on historical reaction data (e.g., yields, temperatures) to recommend optimal parameters (e.g., 60–80°C for cyclization steps) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Theoretical Frameworks : Use comparative analysis to align experimental designs (e.g., dose equivalence, metabolic stability assays) .
- Metabolite Profiling : Identify active metabolites via LC-MS and compare pharmacokinetic parameters (e.g., AUC, ) .
- Feedback Loops : Integrate in silico ADMET predictions with in vivo data to refine hypotheses (e.g., solubility limitations) .
Q. How can membrane separation technologies enhance purification of this compound in large-scale synthesis?
- Methodological Answer :
- Nanofiltration : Use membranes with 200–500 Da MWCO to remove low-MW impurities while retaining the target compound (MW ~500–600 Da) .
- Process Parameters : Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., ethanol/water mixtures) to achieve >90% recovery .
- Case Study : Membrane technologies improved yield by 15% in sulfonamide-based separations .
Q. What experimental designs validate the compound’s mechanism of action in enzymatic inhibition assays?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten plots to determine values under varying substrate concentrations .
- Control Groups : Compare inhibition rates with known inhibitors (e.g., AZD8931) and negative controls (DMSO-only) .
- Structural Analysis : Perform X-ray crystallography or molecular docking to map binding interactions (e.g., sulfonyl group with catalytic sites) .
Safety and Protocol Design
Q. How should safety protocols (P-codes) be integrated into experimental workflows for handling this compound?
- Methodological Answer :
- Preventive Measures : Follow P201 (obtain specialized protocols) and P202 (review safety sheets) before handling .
- Emergency Protocols : Implement P303+P361+P353 (skin contact) and P304+P340 (inhalation) using designated decontamination stations .
- Storage : Store at 2–8°C in amber glass under inert gas (N) to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
